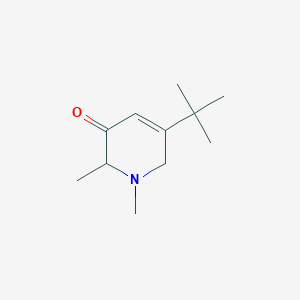
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile is a chemical compound with the molecular formula C13H7ClN2O. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom, a methoxyphenyl group, and two cyano groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile typically involves the reaction of 2-chloropyridine-3,4-dicarbonitrile with 4-methoxyaniline. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and a solvent like propan-2-ol. The reaction mixture is heated to around 120°C in a sealed vial to facilitate the nucleophilic substitution of the chlorine atom by the methoxyphenyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of 2-aminopyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and bases like DIPEA.
Oxidation and Reduction:
Major Products Formed
2-Aminopyridine Derivatives: Formed through nucleophilic substitution of the chlorine atom.
Aplicaciones Científicas De Investigación
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: May be used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile is not well-documented. its reactivity can be attributed to the presence of the chlorine atom and the cyano groups, which make the pyridine ring more susceptible to nucleophilic attack. The methoxyphenyl group may also influence the compound’s electronic properties and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine-3,4-dicarbonitrile: Lacks the methoxyphenyl group, making it less complex and potentially less reactive.
4-Methoxyphenylpyridine Derivatives: Similar structure but may lack the cyano groups, affecting their reactivity and applications.
Uniqueness
2-Chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile is unique due to the combination of the chlorine atom, methoxyphenyl group, and cyano groups on the pyridine ring.
Propiedades
Fórmula molecular |
C14H8ClN3O |
|---|---|
Peso molecular |
269.68 g/mol |
Nombre IUPAC |
2-chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C14H8ClN3O/c1-19-11-4-2-9(3-5-11)13-6-10(7-16)12(8-17)14(15)18-13/h2-6H,1H3 |
Clave InChI |
UUSOIVXKYWMMSC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B14942610.png)
![methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B14942611.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942614.png)


![10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B14942636.png)
![11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14942640.png)
![Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate](/img/structure/B14942657.png)

![N-(5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B14942670.png)
![8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione](/img/structure/B14942675.png)

![1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942684.png)
